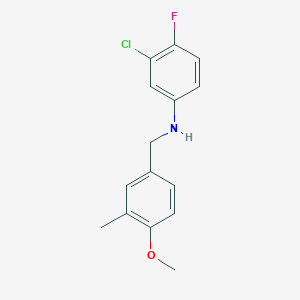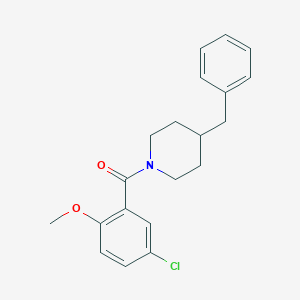![molecular formula C13H16N2OS B5788551 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its high potency against cancer cells. It has been shown to have a lower IC50 value than other anticancer drugs, indicating its potential as a more effective treatment option. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to understand the mechanism of action of this compound fully and to identify its potential applications in other areas of research beyond cancer treatment.
Conclusion
This compound is a heterocyclic compound that has shown significant potential as an anticancer drug. Its synthesis methods have been optimized to produce high yields, and its mechanism of action has been suggested to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. This compound has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. While it has some limitations, such as low solubility, its high potency against cancer cells makes it a promising candidate for further research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been achieved through several methods, including the reaction of 2-aminobenzothiophene with isopropyl bromide and subsequent reaction with ethyl cyanoacetate. Another method involves the reaction of 2-aminobenzothiophene with isopropyl bromide and 2-cyanoacetamide. These methods have been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have significant antitumor activity in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4-propan-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)16-12-11-9-5-3-4-6-10(9)17-13(11)15-7-14-12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJMNUYXJQGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)




![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)



![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)
